molecular formula C15H18N4O B142425 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine CAS No. 87789-61-5

5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine

Cat. No. B142425
CAS RN: 87789-61-5
M. Wt: 270.33 g/mol
InChI Key: NGCDQKNRWBVNTI-UHFFFAOYSA-N
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Patent
US04423049

Procedure details

A mixture of the pyrimidine prepared in (a) above (24.5 g, 0.09 mole), piperazine (77.5 g, 0.9 mole), and toluene (160 mL) was heated at 150° C. in a stainless steel omb for 22 hr. The reaction mixture was filtered, concentrated in vacuo, and the residue crystallized from Skelly B to give 10.15 g (42%) off-white solid, m.p. 94°-97° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
77.5 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
42%

Identifiers

REACTION_CXSMILES
N1C=CC=NC=1.CS([C:11]1[N:16]=[CH:15][C:14]([O:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[CH:13][N:12]=1)(=O)=O.[NH:25]1[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]1>C1(C)C=CC=CC=1>[C:19]1([CH2:18][O:17][C:14]2[CH:13]=[N:12][C:11]([N:25]3[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]3)=[N:16][CH:15]=2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CN=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)C1=NC=C(C=N1)OCC1=CC=CC=C1
Name
Quantity
77.5 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
160 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue crystallized from Skelly B

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)COC=1C=NC(=NC1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 10.15 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.